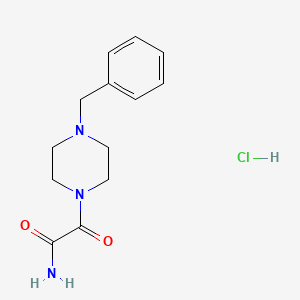2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride
CAS No.: 1176419-87-6
Cat. No.: VC3371642
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1176419-87-6 |
|---|---|
| Molecular Formula | C13H18ClN3O2 |
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-2-oxoacetamide;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3O2.ClH/c14-12(17)13(18)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,14,17);1H |
| Standard InChI Key | PPPOICKRRFKFJW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)N.Cl |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)N.Cl |
Introduction
Chemical Characteristics and Identification
Structural Properties
2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride consists of a central piperazine ring with a benzyl substituent at the 4-position and an oxoacetamide group at the 1-position. The molecular structure forms a hydrochloride salt, which significantly influences its physicochemical properties and biological interactions. The compound features multiple functional groups including amide bonds, a tertiary amine within the piperazine ring, and an aromatic benzyl moiety that contribute to its complex pharmaceutical profile and potential binding capabilities with biological targets.
Physical and Chemical Properties
The compound possesses distinct physical and chemical characteristics that are crucial for understanding its behavior in both research and potential therapeutic applications. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride
Chemical Identifiers and Nomenclature
Multiple systematic naming conventions and chemical identifiers are used to precisely identify 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride in scientific literature and chemical databases. These identifiers ensure unambiguous reference to the compound across different research platforms and regulatory frameworks.
The compound is indexed in various chemical databases with specific identifiers:
-
InChI: InChI=1S/C13H17N3O2.ClH/c14-12(17)13(18)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,14,17);1H
Additionally, the compound has several synonyms registered in chemical databases, including MFCD06796419, BXB41987, and AKOS015996526.
Synthesis Methodology
Synthetic Routes
The synthesis of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride typically follows established organic chemistry procedures involving piperazine derivatives and acylating agents. The critical reaction in this synthesis is the formation of the amide bond, which is achieved through the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of an acyl chloride or anhydride. This approach allows for controlled functionalization of the piperazine scaffold to introduce the desired benzyl and oxoacetamide groups in their specific positions.
Key Reaction Mechanisms
The synthesis typically proceeds through several key steps:
-
Preparation of the benzylpiperazine intermediate through alkylation of piperazine with benzyl halide
-
Formation of the amide bond through reaction with an appropriate acylating agent (often chloroacetyl chloride)
-
Conversion of the primary amide to create the oxoacetamide functionality
-
Salt formation with hydrochloric acid to produce the final hydrochloride salt
The reaction conditions must be carefully controlled to ensure regioselectivity and minimize the formation of unwanted by-products. The hydrochloride salt is typically prepared by neutralizing the base form with hydrochloric acid, which enhances the compound's solubility and stability profiles for research applications.
Synthesis Considerations
Synthesis of this compound requires attention to several critical factors that influence yield and purity:
-
Temperature control during acylation to prevent formation of di-acylated products
-
Selection of appropriate solvents to facilitate nucleophilic substitution reactions
-
Purification methods to isolate the target compound from reaction mixtures
-
Crystallization conditions to form the hydrochloride salt with high purity
These considerations align with synthetic approaches documented for similar piperazine derivatives in medicinal chemistry research.
Biological Activity Profile
Pharmacological Properties
Research indicates that 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride and structurally similar compounds demonstrate significant biological activities, with particular emphasis on effects within the central nervous system. The compound's structural features enable specific interactions with neurological targets that contribute to its potential therapeutic applications.
Anticonvulsant Activity
One of the most promising aspects of this compound is its potential anticonvulsant activity. Studies on similar piperazine derivatives suggest that these compounds can interact with neuronal voltage-sensitive sodium channels, which play critical roles in action potential propagation in neurons. This mechanism explains the observed anticonvulsant effects in experimental models, as modulation of these channels can prevent the hyperexcitability associated with seizure activity.
Research on related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated anticonvulsant effects in animal models of epilepsy, suggesting that the core structure shared with 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride contributes significantly to this biological activity. These findings provide a scientific foundation for further investigation of the specific anticonvulsant properties of this compound.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies involving compounds similar to 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride have provided valuable insights into the molecular features that influence their biological activities. These studies suggest that modifications in the piperazine ring or acetamide portions can significantly affect the efficacy and potency against seizures.
Key structural features that influence the biological activity include:
-
The substitution pattern on the benzyl group
-
The nature of the linker between the piperazine and the amide functionality
-
The presence of the oxo group adjacent to the amide
-
The salt form, which affects solubility and bioavailability
Understanding these structure-activity relationships provides a foundation for rational design of more potent and selective anticonvulsant agents based on the piperazine scaffold.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural features with 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride, including other piperazine derivatives designed for pharmacological applications. A particularly relevant analog is 2-(4-Benzyl-piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-benzothiazol-6-yl)-acetamide, which contains a piperidin ring instead of piperazine but maintains similar functional groups.
Table 2: Comparison of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride with Related Compounds
Functional Comparisons
Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated that these compounds were designed as analogs of pyrrolidine-2,5-diones, with the heterocyclic imide ring changed to a chain amide bond. This structural modification strategy provides insights into how the configuration of 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetamide hydrochloride might contribute to its biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume